REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([F:9])[CH:3]=1.[CH2:10]([C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)[CH2:11][CH2:12][CH3:13].C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.B.[Na].COC(C)(C)C.O.C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[CH:18]=[CH:19][C:14]([CH2:10][CH2:11][CH2:12][CH3:13])=[CH:15][CH:16]=2)=[C:4]([F:9])[CH:3]=1 |f:3.4.5,7.8.9,10.11,^1:82|
|
Name
|
|
Quantity
|
49.648 g
|
Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)I)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
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C(CCC)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
solution
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
bis(triphenylphosphine) palladium(II)chloride
|
Quantity
|
2.106 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
|
Quantity
|
0.113 g
|
Type
|
catalyst
|
Smiles
|
B.[Na]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
was stirred with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The dark mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40° C
|
Type
|
CUSTOM
|
Details
|
were placed in an 1 I, four necked vessel at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C
|
Type
|
TEMPERATURE
|
Details
|
Now the freshly prepared 40° C. warm solution of the Pd0-catalyst
|
Type
|
ADDITION
|
Details
|
was rapidly added dropwise to the vigorously stirred reaction mixture
|
Type
|
STIRRING
|
Details
|
The brown mixture was stirred at 50° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The aquous phase was extracted twice with methyl-t-butyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product of 74 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl was purified over 3 I silica gel with 1-chloro-butane
|
Type
|
DISTILLATION
|
Details
|
The resultant 61.4 g of crude product were distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=C(C=C1)CCCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |